Cas no 2171573-73-0 (tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate)

tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate
- 2171573-73-0
- EN300-1647120
-
- インチ: 1S/C16H30N2O3/c1-13(2,3)21-12(19)18-8-6-7-16(20,11-18)15(17)9-14(4,5)10-15/h20H,6-11,17H2,1-5H3
- InChIKey: CKPYDRGBWRCDKW-UHFFFAOYSA-N
- SMILES: OC1(CN(C(=O)OC(C)(C)C)CCC1)C1(CC(C)(C)C1)N
計算された属性
- 精确分子量: 298.22564282g/mol
- 同位素质量: 298.22564282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8Ų
- XLogP3: 1.4
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1647120-0.25g |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1647120-10.0g |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1647120-0.5g |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1647120-5.0g |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1647120-250mg |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 250mg |
$1381.0 | 2023-09-21 | ||
Enamine | EN300-1647120-2.5g |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1647120-0.05g |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1647120-1000mg |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 1000mg |
$1500.0 | 2023-09-21 | ||
Enamine | EN300-1647120-5000mg |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 5000mg |
$4349.0 | 2023-09-21 | ||
Enamine | EN300-1647120-0.1g |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate |
2171573-73-0 | 0.1g |
$1320.0 | 2023-06-04 |
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylateに関する追加情報
tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate, with the CAS number 2171573-73-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclobutane ring, and a tert-butyl group. The presence of these structural elements contributes to its versatile chemical properties and potential applications in drug design and material science.
The synthesis of tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate involves a series of intricate organic reactions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high-quality product formation. This approach not only improves efficiency but also aligns with the growing demand for sustainable chemical processes in the industry.
The structural complexity of this compound makes it an ideal candidate for exploring its biological activity. Recent findings suggest that it exhibits potential as a modulator of certain cellular pathways, particularly in the context of neurodegenerative diseases. Preclinical studies have demonstrated its ability to interact with key enzymes involved in amyloid-beta production, a hallmark of Alzheimer's disease. These results highlight its potential as a lead compound for drug development.
In addition to its biological applications, tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate has shown promise in materials science. Its rigid cyclobutane ring and bulky tert-butyl group make it an attractive candidate for use in polymer synthesis. Researchers have investigated its incorporation into polymeric materials to enhance mechanical properties such as tensile strength and thermal stability. These findings underscore its versatility across multiple disciplines.
The latest research on this compound has also delved into its stereochemical properties. Stereoisomerism plays a crucial role in determining the biological activity of many organic molecules, and this compound is no exception. Studies have revealed that the stereochemistry at the piperidine ring significantly influences its interaction with target proteins. This insight has prompted further investigations into enantioselective synthesis methods to produce specific stereoisomers with enhanced therapeutic potential.
In conclusion, tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate stands out as a multifaceted compound with applications spanning organic chemistry, pharmacology, and materials science. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for addressing complex scientific challenges. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial advancements.
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